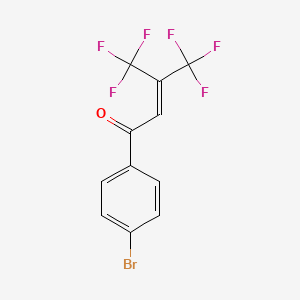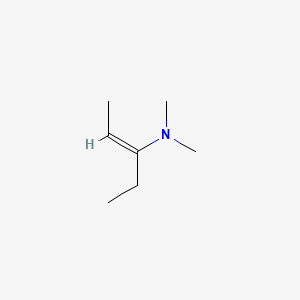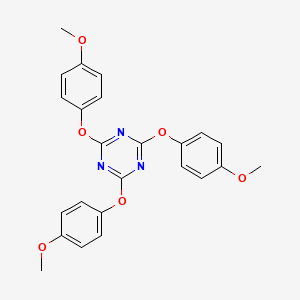
2,4,6-Tris(4-methoxyphenoxy)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris(4-methoxyphenoxy)-1,3,5-triazine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of three 4-methoxyphenoxy groups attached to the triazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-methoxyphenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 4-methoxyphenol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by 4-methoxyphenoxy groups. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product. The final compound is purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tris(4-methoxyphenoxy)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The triazine ring can be reduced under specific conditions to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted triazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4,6-Tris(4-methoxyphenoxy)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris(4-methoxyphenoxy)-1,3,5-triazine involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenoxy groups can also participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,6-Tris(2,6-di-tert-butyl-4-methoxyphenoxy)-1,3,5-triazine
- 2,4,6-Tris(4-hydroxyphenoxy)-1,3,5-triazine
- 2,4,6-Tris(4-chlorophenoxy)-1,3,5-triazine
Uniqueness
2,4,6-Tris(4-methoxyphenoxy)-1,3,5-triazine is unique due to the presence of methoxy groups, which impart specific electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it distinct from other triazine derivatives. The methoxy groups also enhance its solubility in organic solvents, which can be advantageous in various applications.
Propiedades
Número CAS |
25940-64-1 |
|---|---|
Fórmula molecular |
C24H21N3O6 |
Peso molecular |
447.4 g/mol |
Nombre IUPAC |
2,4,6-tris(4-methoxyphenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C24H21N3O6/c1-28-16-4-10-19(11-5-16)31-22-25-23(32-20-12-6-17(29-2)7-13-20)27-24(26-22)33-21-14-8-18(30-3)9-15-21/h4-15H,1-3H3 |
Clave InChI |
XWAUEFUZGGERAO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OC2=NC(=NC(=N2)OC3=CC=C(C=C3)OC)OC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



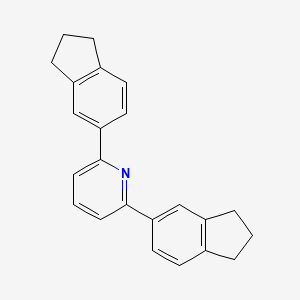
![Benzo[b]thiophene, 5-chloro-3-phenyl-](/img/structure/B14687322.png)
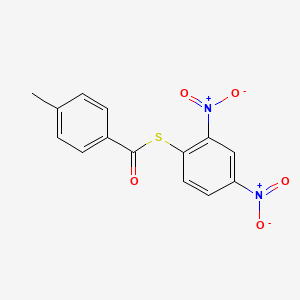
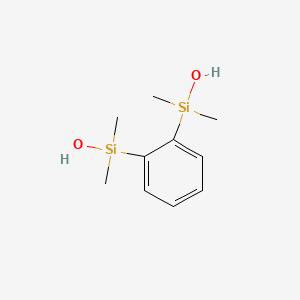
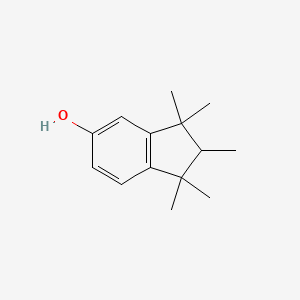
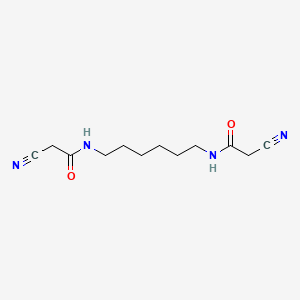
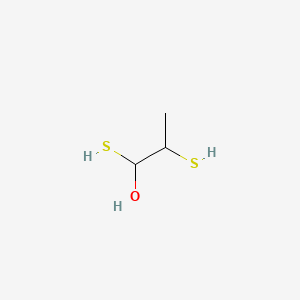

![4,4'-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium)](/img/structure/B14687366.png)


